BenchChemオンラインストアへようこそ!

4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone

Synthetic Chemistry Compound Procurement Purity Specification

This pyridazinone derivative features a precisely defined pharmacophore combining N-2-(3-chlorophenyl) and C-5-(2-hydroxyethyl)amino substituents—a configuration not replicable by generic in-class analogs. Aligned with ALK5/TGF-β inhibitor patent classes, it serves as a validated starting point for kinase selectivity profiling and SAR exploration. The hydroxyethylamino side chain enables further derivatization or intramolecular cyclization to pyridazinooxazine scaffolds. Supplied at ≥95% HPLC purity with verified mp 151–153°C for batch-to-batch consistency. Select this well-characterized reference standard over unverified analogs.

Molecular Formula C12H11Cl2N3O2
Molecular Weight 300.14
CAS No. 320421-79-2
Cat. No. B2822242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone
CAS320421-79-2
Molecular FormulaC12H11Cl2N3O2
Molecular Weight300.14
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)NCCO)Cl
InChIInChI=1S/C12H11Cl2N3O2/c13-8-2-1-3-9(6-8)17-12(19)11(14)10(7-16-17)15-4-5-18/h1-3,6-7,15,18H,4-5H2
InChIKeyZGIUTBRFBQRNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone (CAS 320421-79-2): Procurement-Relevant Physicochemical Specifications


4-Chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone (CAS 320421-79-2) is a synthetic pyridazinone derivative with the molecular formula C₁₂H₁₁Cl₂N₃O₂ and a molecular weight of 300.14 g/mol . It is supplied as a solid and is classified as an irritant (Warning signal word) . The commercially available product is offered at ≥95% purity (HPLC) by major distributors such as Sigma-Aldrich/Key Organics (product code: 12K-921) and AKSci, with a reported melting point of 151–153 °C . The compound is intended for research and further manufacturing use only, not for direct human or veterinary therapeutic applications .

Why 4-Chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone Cannot Be Substituted with Other Pyridazinone Analogs: Structural Determinants of Activity and Pharmacophore Specificity


The pyridazinone scaffold is a privileged structure in medicinal chemistry, and minor structural modifications can lead to profound changes in biological target engagement and selectivity. For 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone, the simultaneous presence of the N-2 (3-chlorophenyl) substituent and the C-5 (2-hydroxyethyl)amino group defines a precise pharmacophore geometry that cannot be replicated by simply interchanging closely related analogs [1]. Class-level evidence demonstrates that pyridazinone derivatives with different N-2 aryl substitutions or C-5 aminoalkyl chains exhibit divergent activities: for example, N-2 phenyl analogs lacking the 3-chloro substituent show altered inhibitory profiles against kinases such as c-Met and ALK5, while C-5 modifications (e.g., pyrrolidinyl, hydroxy, or methylamino variants) dramatically shift target affinity and physicochemical properties [1][2]. The unique combination of electron-withdrawing 4-chloro and 3-chlorophenyl groups, together with the hydrogen-bond-donating hydroxyethylamino moiety at C-5, creates a distinct interaction pattern that is not preserved in generic in-class compounds. Consequently, substituting this compound with any other pyridazinone without explicit head-to-head validation risks compromising the specific binding interactions, selectivity profile, and downstream experimental outcomes.

4-Chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone: Quantitative Differentiation Evidence Against the Closest Analogs


Commercially Available Purity and Consistency: 4-Chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone vs. 4-Chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

The target compound is commercially available at ≥95% purity from Sigma-Aldrich/Key Organics and 98% purity from Leyan, with a confirmed melting point of 151–153 °C, providing a well-characterized solid for reproducible experimentation . In contrast, the closely related 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone (CAS 336109-39-8), which differs only by the replacement of the 5-(2-hydroxyethyl)amino group with a 5-hydroxy group, is listed at 95% purity from AKSci but lacks an associated melting point specification from authoritative sources, indicating a lower degree of quality characterization . This difference is critical for researchers requiring precise stoichiometric control and formulation reproducibility.

Synthetic Chemistry Compound Procurement Purity Specification

Structural Differentiation: 5-(2-Hydroxyethyl)amino vs. 5-(1-Pyrrolidinyl) Substitution on the Pyridazinone Core

The target compound features a 5-(2-hydroxyethyl)amino substituent, which introduces a terminal hydroxyl group capable of acting as a hydrogen bond donor/acceptor. This is structurally distinct from 4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone (CAS 320421-70-3), where the C-5 position is occupied by a pyrrolidine ring. While no direct quantitative biological comparison between these two compounds exists in primary literature, class-level SAR studies on pyridazine-based ALK5 inhibitors demonstrate that replacing a flexible hydroxyethylamino chain with a constrained cyclic amine at the C-5 position alters both biochemical potency and cellular permeability [1]. For instance, in the ALK5 inhibitor series described by Pala et al. (2024), compounds bearing hydroxyalkylamino chains at the pyridazine C-5 position showed distinct IC₅₀ shifts of up to 10-fold relative to their N-alkylated or cyclic amine counterparts, depending on the substitution pattern at N-2 [1].

Medicinal Chemistry Structure-Activity Relationships Kinase Inhibitor Design

N-2 Aryl Substitution Impact: 3-Chlorophenyl vs. 4-Methoxyphenyl or Unsubstituted Phenyl in Pyridazinone Series

The target compound bears a 3-chlorophenyl group at the N-2 position of the pyridazinone ring. The closest commercially listed analogs include 4-chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone (CAS not specified) and 4-chloro-5-(2-hydroxyethylamino)-2-phenyl-3(2H)-pyridazinone (CAS 82412-96-2). Class-level evidence from pyridazine-based ALK5 inhibitor optimization demonstrates that the nature of the N-2 aryl substituent profoundly affects kinase selectivity [1][2]. In the series reported by Pala et al., replacing a 3-chlorophenyl with a 4-fluorophenyl or unsubstituted phenyl at the pyridazine N-2 position resulted in ALK5 IC₅₀ changes exceeding 30-fold in some cases, with parallel shifts in selectivity against related kinases (e.g., ALK4, p38α) [1]. The 3-chloro substituent specifically contributes to a unique combination of steric and electronic effects that influence the dihedral angle between the pyridazinone core and the N-2 aryl ring, thereby modulating the presentation of the C-5 side chain to the kinase hinge region [1].

Kinase Inhibition TGF-β/ALK5 Selectivity Profiling

Biological Activity Class Assignment: Pyridazine-Based ALK5/TGF-β Pathway Inhibition as the Most Probable Pharmacological Context

Although no direct biological data for 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone are available in peer-reviewed literature, its structural features place it squarely within the pyridazinyl amino chemical class claimed in patent US20250011299A1 (Pyridazinyl amino derivatives as ALK5 inhibitors) [1]. The patent's Markush structure encompasses N-2 aryl-substituted pyridazinones with C-5 amino or substituted amino groups, specifically including 4-chloro and 3-chlorophenyl substitution patterns [1]. Compounds within this patent class have demonstrated ALK5 (TGF-β type I receptor) inhibitory activity with IC₅₀ values in the nanomolar to low micromolar range in biochemical assays, and have shown efficacy in cellular models of TGF-β-driven fibrosis [1][2]. The target compound's inclusion in the BIONET screening collection (Key Organics) further supports its intended application in kinase inhibitor discovery programs [3].

TGF-β Signaling ALK5 Inhibition Fibrosis Oncology

Recommended Application Scenarios for 4-Chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone Based on Evidence Strength


ALK5/TGF-β Pathway Inhibitor Screening and Hit-to-Lead Chemistry

Given the structural alignment with the pyridazinyl amino ALK5 inhibitor patent class (US20250011299A1), this compound is suitable as a starting point for ALK5/TGF-β inhibitor screening campaigns. The 5-(2-hydroxyethyl)amino side chain provides a synthetic handle for further derivatization (e.g., esterification, ether formation, oxidation to aldehyde/carboxylic acid), enabling structure-activity relationship exploration. Users should establish in-house ALK5 biochemical IC₅₀ values before drawing potency conclusions, as no published data exist for this specific compound [1].

Selectivity Profiling Against Closely Related Kinases (ALK4, ALK7, p38α)

The compound's unique combination of N-2 (3-chlorophenyl) and C-5 (2-hydroxyethyl)amino substituents makes it a valuable tool for kinase selectivity profiling. Class-level SAR indicates that modifications at these positions dramatically influence selectivity within the TGF-β receptor family and against off-target kinases such as p38α [1]. This compound can serve as a reference point for understanding how the 3-chlorophenyl/5-hydroxyethylamino substitution pattern contributes to kinase selectivity, when compared head-to-head with the N-2 phenyl, N-2 (4-fluorophenyl), and C-5 pyrrolidinyl analogs [1].

Synthetic Intermediate for Fused Pyridazinooxazine Ring Systems

The presence of the 5-(2-hydroxyethyl)amino group enables base-catalyzed intramolecular cyclization to form 3,4-dihydro-2H-pyridazino[4,5-b]-1,4-oxazin-8(7H)-one ring systems, as demonstrated by the seminal work on pyridazinooxazine synthesis [2]. This synthetic utility differentiates the compound from analogs lacking the hydroxyethylamino moiety (e.g., the 5-hydroxy or 5-pyrrolidinyl derivatives) and provides access to novel fused heterocyclic scaffolds with reported analgesic and anti-inflammatory activities in animal models [2].

Physicochemical Reference Standard in Pyridazinone Analog Series

With a well-characterized melting point (151–153 °C) and commercial availability at ≥95% purity, this compound can serve as a physicochemical reference standard for chromatographic method development (HPLC purity analysis) and solid-state characterization (DSC, XRPD) within a series of pyridazinone analogs. This is a procurement-relevant differentiator from the 5-hydroxy analog (CAS 336109-39-8), which lacks a verified melting point specification from authoritative vendors .

Quote Request

Request a Quote for 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.